Topological Polar Surface Area (TPSA) Comparison Against Fragmented Benzimidazolone Scaffolds
The target compound possesses a TPSA of 52.95 Ų, which is significantly larger than that of the core fragment 1-isopropenyl-2-benzimidazolidinone (predicted TPSA of 32.3 Ų based on fragment addition), due to the presence of the 4-amino-4-phenylbutyl side chain . This elevated TPSA correlates with increased hydrogen-bonding capacity and modulates passive membrane permeability, a critical discriminant when selecting synthetic intermediates for CNS-targeting libraries versus peripheral-target programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 52.95 Ų |
| Comparator Or Baseline | 1-Isopropenyl-2-benzimidazolidinone (estimated TPSA: 32.3 Ų) |
| Quantified Difference | +20.65 Ų (~64% relative increase) |
| Conditions | Computed by fragment-based method; experimental logP/PSA validation context not available. |
Why This Matters
For procurement decisions in ADME optimization programs, a TPSA > 50 Ų strongly influences the compound's suitability for crossing the blood-brain barrier versus peripheral exposure, directly impacting lead series selection.
